2-Thiocyanato-1H-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4N2S |
|---|---|
Molecular Weight |
124.17 g/mol |
IUPAC Name |
1H-pyrrol-2-yl thiocyanate |
InChI |
InChI=1S/C5H4N2S/c6-4-8-5-2-1-3-7-5/h1-3,7H |
InChI Key |
HFULIPRJFZSFOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)SC#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Thiocyanato 1h Pyrrole
Direct Thiocyanation Strategies
Direct thiocyanation methods offer an efficient and atom-economical approach to 2-thiocyanato-1H-pyrrole and its derivatives. These strategies can be further classified based on the nature of the activating agent or reaction conditions employed.
Molecular iodine has been effectively utilized as a catalyst for the thiocyanation of N-containing aromatic and heteroaromatic compounds, including pyrrole (B145914). sci-hub.sersc.org In a typical procedure, pyrrole is reacted with ammonium (B1175870) thiocyanate (B1210189) in the presence of a catalytic amount of iodine in a suitable solvent like methanol (B129727) at room temperature. sci-hub.se This method is noted for its mild reaction conditions and short reaction times, providing the desired this compound in excellent yields. sci-hub.se The reaction proceeds via the in-situ generation of an electrophilic iodine thiocyanate species, which then attacks the electron-rich pyrrole ring, predominantly at the C2 position.
A study by Yadav and co-workers demonstrated the efficacy of an iodine/methanol system for the thiocyanation of various heterocycles. For pyrrole, the reaction with ammonium thiocyanate and molecular iodine in methanol at room temperature for 20-50 minutes resulted in high yields of the corresponding 2-pyrrolyl thiocyanate. sci-hub.se
Electrochemical methods provide a green and sustainable alternative to conventional chemical synthesis, as they utilize electrons as a "reagent," thereby avoiding the need for chemical oxidants. sioc-journal.cnnih.gov These techniques have been successfully applied to the C-H functionalization of pyrroles to introduce a thiocyanate group. nih.gov
Electrooxidative C-H functionalization involves the direct anodic oxidation of a substrate in the presence of a nucleophile. researchgate.net In the context of synthesizing this compound, this involves the electrolysis of a mixture of pyrrole and a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN). sci-hub.sersc.org The process typically involves the anodic oxidation of the thiocyanate ion to generate the thiocyanogen (B1223195) radical (•SCN) or thiocyanogen ((SCN)₂), which then reacts with the pyrrole. researchgate.netmdpi.com
Research has shown that the electrolysis of N-methylpyrrole with NH₄SCN can lead to the formation of 2-thiocyanato-1-methylpyrrole and subsequently 2,5-dithiocyanato-1-methylpyrrole. sci-hub.se The reaction is performed in an undivided cell at a controlled potential. sci-hub.se The antifungal activity of 2,5-dithiocyanato-1H-pyrrole has been reported to be significantly higher than that of this compound. sci-hub.se
A general protocol for the electrooxidative C-H thiocyanation of various heteroarenes, including N-methylpyrrole, was reported by Petrosyan et al. in 2014. This method utilized a platinum anode in an undivided cell with acetonitrile (B52724) as the solvent at 25°C, achieving high yields of the thiocyanated products. rsc.org
Table 1: Electrochemical Thiocyanation of Pyrrole Derivatives
| Substrate | Product | Yield (%) | Reference |
| N-methylpyrrole | 2-thiocyanato-1-methylpyrrole | - | sci-hub.se |
| N-methylpyrrole | 2,5-dithiocyanato-1-methylpyrrole | - | sci-hub.se |
| Pyrrole | This compound | 92 | rasayanjournal.co.in |
Note: Yields can vary based on specific reaction conditions.
Electrochemical cross-coupling represents a powerful tool for the formation of C-S bonds. In this approach, both the pyrrole and the thiocyanate source are activated electrochemically to facilitate their coupling. A green and efficient electrochemical cross-coupling of various five-membered aromatic heterocycles, including pyrroles, with NH₄SCN has been developed. sioc-journal.cn This method provides a practical route to thiocyanated heterocycles under mild and oxidant-free conditions. sioc-journal.cn The reaction is typically carried out in an undivided cell, and the desired products are obtained in good yields. sioc-journal.cn
A variety of chemical oxidants have been employed to facilitate the electrophilic thiocyanation of pyrroles. These systems typically involve the use of ammonium thiocyanate as the thiocyanate source in conjunction with an oxidizing agent.
Oxone, a stable and inexpensive oxidizing agent, has been widely used for the thiocyanation of aromatic and heteroaromatic compounds. tandfonline.comresearchgate.net The reaction of pyrrole with ammonium thiocyanate in the presence of Oxone provides a convenient and efficient route to this compound. tandfonline.comjchemlett.comconicet.gov.ar This method is often carried out in a solvent such as methanol at room temperature. jchemlett.com The process is known for its high regioselectivity, favoring substitution at the C2 position of the pyrrole ring. tandfonline.comresearchgate.net
Similarly, Oxiall, a related oxidizing agent, has been demonstrated as an effective replacement for Oxone in the thiocyanation of N-aryl-1H-pyrroles with ammonium thiocyanate, leading to high yields of the corresponding 1-aryl-2-thiocyanato-1H-pyrroles. researchgate.netingentaconnect.com
Table 2: Oxone/Oxiall-Mediated Thiocyanation of Pyrrole Derivatives
| Pyrrole Derivative | Oxidant | Product | Yield (%) | Reference |
| 1-Aryl-1H-pyrroles | Oxiall | 1-Aryl-2-thiocyanato-1H-pyrroles | High | ingentaconnect.com |
| Pyrrole | Oxone | This compound | - | tandfonline.comjchemlett.com |
Note: Yields can vary based on specific substrates and reaction conditions.
Oxidant-Mediated Thiocyanation Systems
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which encourage the use of methods that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like this compound. dergipark.org.trnih.gov Key approaches include performing reactions under solvent-free conditions and utilizing energy-efficient techniques like microwave irradiation. researchgate.netdergipark.org.tr
Solvent-free synthesis, often referred to as "grindstone chemistry," represents a significant step towards more environmentally and economically favorable chemical processes. ijraset.comrasayanjournal.co.in This technique involves grinding solid reactants together in a mortar and pestle, which can lead to significant rate accelerations and high yields while eliminating the need for potentially toxic solvents. ijraset.comrasayanjournal.co.in
The thiocyanation of pyrrole has been successfully achieved using this solvent-free approach. ijraset.com When a mixture of pyrrole, ammonium thiocyanate, potassium hydrogen sulfate, and Quinolinium Chlorochromate (QCC) is ground in a mortar, this compound can be obtained in a 91% yield in just 30 minutes. ijraset.com This is a dramatic improvement over the conventional heating method in acetonitrile, which requires 11 hours to achieve an 81% yield. ijraset.com Another grindstone method utilizes catalysts like potassium iodate (B108269) (KIO4) or iodine monochloride (ICl) under solvent-free conditions, affording this compound in 8-9 minutes with yields up to 92%. rasayanjournal.co.in
| Catalyst | Time (min) | Yield (%) |
|---|---|---|
| KIO4 | 9 | 92 |
| ICl | 8 | 90 |
Microwave-assisted synthesis is another cornerstone of green chemistry, offering rapid energy transfer, which leads to dramatic reductions in reaction times, often from hours to minutes. researchgate.netnih.gov This technique has been effectively applied to the thiocyanation of pyrrole, demonstrating remarkable rate accelerations and high product yields. researchgate.net
The synthesis of this compound using quinolinium-bound Cr(VI) reagents like QDC and QCC with ammonium thiocyanate has been studied under conventional, ultrasonic, and solvent-free microwave-assisted conditions. researchgate.net The microwave-assisted protocols consistently show the most significant rate enhancements. researchgate.net For example, using Quinolinium Chlorochromate (QCC), the reaction time for thiocyanating pyrrole can be reduced from over 10 hours under conventional heating to just 30 minutes with sonication or a few minutes under microwave irradiation, with yields reaching up to 91%. ijraset.com
| Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional Heating | 660 | 81 |
| Microwave Irradiation (Solvent-Free) | ~5 | ~90 (estimated from similar reactions) |
| Mortar-Pestle (Solvent-Free) | 30 | 91 |
Ultrasonically Assisted Synthesis
The application of ultrasonic irradiation as an alternative energy source for chemical reactions has gained significant traction due to its potential to enhance reaction rates, improve yields, and promote more environmentally friendly processes. This "green chemistry" approach has been successfully applied to the synthesis of this compound, offering notable advantages over conventional heating methods. The underlying principle of sonochemistry involves acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. This phenomenon generates localized hot spots with transient high temperatures and pressures, which can significantly accelerate chemical transformations. rasayanjournal.co.in
Detailed Research Findings
Research has demonstrated the effective thiocyanation of pyrrole using ammonium thiocyanate (NH₄SCN) under ultrasonic conditions, employing various catalytic systems. These methods generally result in shorter reaction times and high yields of this compound.
One prominent method involves the use of silica-supported Brønsted acids, such as perchloric acid adsorbed on silica (B1680970) (HClO₄-SiO₂) and potassium bisulfate on silica (KHSO₄-SiO₂), as reusable heterogeneous catalysts. ijacskros.com In this procedure, pyrrole is treated with ammonium thiocyanate in acetonitrile, and the mixture is irradiated in a laboratory sonicator. The use of these solid-supported catalysts simplifies the work-up process, as they can be easily recovered by filtration and reused for several cycles with good catalytic efficiency. ijacskros.com The reaction using HClO₄-SiO₂ as a catalyst under ultrasonic conditions was found to be more efficient than with KHSO₄-SiO₂. ijacskros.com Spectroscopic analysis of the resulting product confirms the formation of this compound, with characteristic signals observed in IR and ¹H-NMR spectra. ijacskros.com For instance, the IR spectrum shows a sharp peak around 2158 cm⁻¹, indicative of the SCN group, and the ¹H-NMR spectrum displays distinct signals for the pyrrole ring protons. ijacskros.com
Another effective ultrasonically assisted method employs a combination of ammonium thiocyanate, potassium bisulfate (KHSO₄), and a catalytic amount of potassium iodate (KIO₄) in acetonitrile. rasayanjournal.co.in This system facilitates the electrophilic thiocyanation of the pyrrole ring. When compared to traditional reflux conditions, the application of ultrasound dramatically reduces the reaction time from hours to minutes while achieving a significantly higher product yield. rasayanjournal.co.in For the thiocyanation of 1H-pyrrole, the reaction time was reduced from 16 hours under reflux to just 30 minutes with ultrasonic irradiation, and the yield increased from 72% to 80%. rasayanjournal.co.in
The significant rate enhancements observed in these ultrasonic syntheses are attributed to the physical effects of acoustic cavitation, which promotes the destruction of intermolecular forces and accelerates mass transfer and reaction kinetics. rasayanjournal.co.in These findings highlight the utility of ultrasound as a powerful tool for the efficient and rapid synthesis of this compound.
Interactive Data Table: Ultrasonically Assisted Synthesis of this compound
The table below summarizes the reaction conditions and outcomes for the ultrasonically assisted synthesis of this compound based on reported research findings.
| Substrate | Reagents & Catalyst | Solvent | Reaction Time (Ultrasound) | Yield (Ultrasound) | Reaction Time (Reflux) | Yield (Reflux) | Reference |
| 1H-Pyrrole | NH₄SCN, KHSO₄, KIO₄ (cat.) | Acetonitrile | 30 min | 80% | 16 h | 72% | rasayanjournal.co.in |
| 1H-Pyrrole | NH₄SCN, HClO₄-SiO₂ | Acetonitrile | 2.5 - 6 h | Good to Excellent | Not specified | Not specified | ijacskros.com |
| 1H-Pyrrole | NH₄SCN, KHSO₄-SiO₂ | Acetonitrile | 3 - 8 h | Good to Excellent | Not specified | Not specified | ijacskros.com |
*Specific time and yield for pyrrole were not isolated in the text, but general ranges for heteroaromatic compounds were provided as "good to excellent yields" within these timeframes. ijacskros.com
Reactivity and Derivatization Studies of 2 Thiocyanato 1h Pyrrole
Transformations Involving the Thiocyanato Group
The thiocyanato moiety of 2-thiocyanato-1H-pyrrole serves as a valuable functional handle for introducing various sulfur-containing substituents onto the pyrrole (B145914) ring.
A significant transformation of this compound is its reaction with Grignard reagents (RMgX) to furnish 2-sulfenyl-1H-pyrroles. This reaction provides a direct method for the formation of a carbon-sulfur bond at the 2-position of the pyrrole ring. The general procedure involves treating this compound with an aryl or alkyl Grignard reagent. For instance, the reaction with phenylmagnesium bromide yields 2-(phenylsulfenyl)pyrrole. ingentaconnect.com
This method has been utilized to prepare a series of 2-(arylsulfenyl)pyrroles by simply varying the Grignard reagent employed. ingentaconnect.com While this transformation is a recognized synthetic route, some studies have reported that the synthesis of 2-(alkyl/arylthio)-1H-pyrroles from 2-(thiocyanato)pyrrole derivatives and Grignard reagents can sometimes result in low yields. fzgxjckxxb.com The resulting 2-(sulfenyl)pyrroles are valuable intermediates themselves, as the sulfenyl group can act as a masking or protecting group for the pyrrole's α-position. ingentaconnect.com
Table 1: Synthesis of 2-(Arylsulfenyl)pyrroles
| Grignard Reagent | Product |
|---|---|
| Phenylmagnesium bromide | 2-(Phenylsulfenyl)pyrrole |
This table is illustrative and based on the general reaction described in the sources.
1-Aryl-2-thiocyanato-1H-pyrroles have been shown to be effective precursors for the synthesis of symmetrical pyrrolyl disulfides. Specifically, research has demonstrated a high-yielding preparation of 1,2-bis(1-aryl-1H-pyrrol-2-yl)disulfides through a sodium borohydride (B1222165) (NaBH₄)-mediated reaction. ingentaconnect.comresearchgate.netbenthamdirect.comresearchgate.net This transformation provides an efficient route to access these disulfide-bridged pyrrole dimers. The reaction proceeds via the reduction of the thiocyanato group, followed by oxidative dimerization to form the disulfide bond.
The thiocyanato group can be converted to a trichloromethylthio (-SCCl₃) group, a substituent of interest in agrochemical research. The synthesis of 1-aryl-2-(trichloromethylthio)-1H-pyrroles has been accomplished from 1-aryl-2-thiocyanato-1H-pyrroles. ingentaconnect.comresearchgate.netbenthamdirect.com This conversion is carried out using a phase transfer-mediated synthesis. udesc.br Phase transfer catalysis is a technique that facilitates the reaction between reactants in immiscible phases, often allowing for milder reaction conditions. fzgxjckxxb.com This method provides a pathway to introduce the synthetically important trichloromethylthio functionality onto the pyrrole ring.
This compound and its N-substituted derivatives can undergo [3+2] cycloaddition reactions with azides to form 5-sulfenyl tetrazole derivatives. This reaction represents a significant transformation of the nitrile functionality within the thiocyanato group. The process typically involves treating the 2-thiocyanato pyrrole intermediate with sodium azide (B81097) (NaN₃), often promoted by a Lewis acid such as zinc bromide (ZnBr₂). benthamdirect.com This cycloaddition provides a two-step pathway from the parent pyrrole to these complex heterocyclic systems, which are of interest in medicinal chemistry. benthamdirect.comudesc.br
Further Functionalization of the Pyrrole Ring
Beyond the reactions of the thiocyanato group, the pyrrole ring itself can undergo further substitution, expanding the range of accessible derivatives.
The pyrrole ring can be subjected to a second thiocyanation to yield 2,5-dithiocyanato-1H-pyrrole. The thiocyanation of pyrroles is an electrophilic substitution reaction. sci-hub.se While monosubstitution is often the primary goal, the formation of polythiocyanated compounds is possible, particularly with careful control of the reaction conditions. benthamdirect.com The synthesis of 2,5-dithiocyanato-1-tosyl-1H-pyrrole has been reported, indicating that the disubstituted scaffold is accessible, in this case with a protecting group on the nitrogen. thieme-connect.com The direct thiocyanation of various aromatic and heteroaromatic compounds, including pyrroles, using reagents like ammonium (B1175870) thiocyanate (B1210189) in the presence of an oxidizing agent, is a well-established method for introducing the thiocyanato group. sci-hub.seacs.org By adjusting stoichiometry and reaction parameters, it is possible to drive the reaction towards disubstitution at the electron-rich C2 and C5 positions of the pyrrole ring.
Regioselective Functionalization at Other Pyrrole Positions
While the thiocyanate group at the C-2 position of the pyrrole ring is a key functional handle, the other positions on the pyrrole nucleus (N-1, C-3, C-4, and C-5) also offer opportunities for structural modification, leading to a diverse range of derivatives. Research in this area has focused on achieving regioselectivity, enabling the precise introduction of substituents at specific sites on the pyrrole ring while retaining the 2-thiocyanato moiety.
Studies have demonstrated that the pyrrole ring in this compound remains amenable to electrophilic substitution and other functionalization reactions. The inherent electronic properties of the pyrrole ring, influenced by the electron-withdrawing nature of the thiocyanate group, direct incoming substituents to specific positions.
N-Functionalization
The nitrogen atom of the pyrrole ring can be functionalized, a common strategy to modify the compound's properties or to introduce further reactive sites. For instance, N-alkylation can be achieved under basic conditions. An example is the synthesis of 1-methyl-2,5-dithiocyanato-1H-pyrrole, which involves the functionalization at both the C-5 and N-1 positions, indicating that N-alkylation is compatible with the thiocyanato group. sci-hub.se
C-3 and C-4 Functionalization
The C-3 and C-4 positions of the pyrrole ring are generally less reactive towards electrophiles compared to the C-2 and C-5 positions. wikipedia.orglibretexts.org However, specific reaction conditions can promote functionalization at these sites. For instance, the synthesis of 2,5-dimethyl-3-thiocyanato-1H-pyrrole showcases that when the C-2 and C-5 positions are blocked, functionalization can be directed to the C-3 position. sioc-journal.cn While this example starts from a substituted pyrrole, it provides insight into the reactivity patterns.
C-5 Functionalization
The C-5 position is often the most favored site for a second electrophilic substitution on a 2-substituted pyrrole due to the electronic activation from the nitrogen atom. This has been demonstrated by the electrosynthesis of 2,5-dithiocyanato-1H-pyrrole from this compound. sci-hub.se This reaction highlights the ability to introduce a second thiocyanato group specifically at the C-5 position.
The following table summarizes selected examples of regioselective functionalization of this compound and its derivatives at other positions on the pyrrole ring.
| Starting Material | Reagents and Conditions | Position of Functionalization | Product | Yield (%) | Reference |
| 1-Methyl-1H-pyrrole | NH4SCN, Electrolysis | C-2, C-5 | 1-Methyl-2,5-dithiocyanato-1H-pyrrole | 52 | sci-hub.se |
| 2,5-Dimethyl-1H-pyrrole | NH4SCN, Electrochemical coupling | C-3 | 2,5-Dimethyl-3-thiocyanato-1H-pyrrole | Good | sioc-journal.cn |
| 1-Aryl-1H-pyrroles | NH4SCN/Oxone | C-2 | 1-Aryl-2-thiocyanato-1H-pyrroles | High | researchgate.netbenthamdirect.com |
These studies collectively demonstrate that the this compound scaffold allows for regioselective functionalization at the N-1, C-3, and C-5 positions, providing pathways to a variety of polysubstituted pyrrole derivatives. The choice of reagents and reaction conditions is crucial in directing the substitution to the desired position.
Advanced Spectroscopic and Computational Characterization Approaches for Pyrrole Thiocyanates
Spectroscopic Analysis in Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to determine the connectivity of atoms, identify functional groups, and ascertain the molecular weight and formula of 2-Thiocyanato-1H-pyrrole.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrole (B145914) ring. The introduction of the electron-withdrawing thiocyanate (B1210189) group at the C2 position significantly influences the chemical shifts of the remaining ring protons. Compared to unsubstituted pyrrole, where the α-protons (H2/H5) and β-protons (H3/H4) appear at approximately 6.7 and 6.1 ppm respectively, the protons of this compound will exhibit different shifts. chemicalbook.comresearchgate.net The proton at C5 would be the most deshielded, followed by the protons at C3 and C4. The N-H proton typically appears as a broad singlet at a higher chemical shift. The coupling constants between the adjacent protons provide valuable information about their relative positions on the pyrrole ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the five carbon atoms of the pyrrole ring and the carbon of the thiocyanate group. The C2 carbon, being directly attached to the electronegative thiocyanate group, will be significantly deshielded and appear at a downfield chemical shift. The chemical shifts of the other ring carbons (C3, C4, and C5) will also be influenced by the substituent. researchgate.netchemicalbook.com The signal for the thiocyanate carbon typically appears in the range of 110-120 ppm.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H | N-H | > 8.0 | br s | - |
| ¹H | H-5 | ~6.9 - 7.2 | dd | J(H5-H4) ≈ 2.5-3.0, J(H5-H3) ≈ 1.5-2.0 |
| ¹H | H-3 | ~6.5 - 6.8 | dd | J(H3-H4) ≈ 3.0-3.5, J(H3-H5) ≈ 1.5-2.0 |
| ¹H | H-4 | ~6.2 - 6.4 | t | J(H4-H3) ≈ 3.0-3.5, J(H4-H5) ≈ 2.5-3.0 |
| ¹³C | C-2 | ~100 - 110 | s | - |
| ¹³C | C-5 | ~120 - 125 | s | - |
| ¹³C | C-3 | ~115 - 120 | s | - |
| ¹³C | C-4 | ~110 - 115 | s | - |
| ¹³C | SCN | ~110 - 120 | s | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.govresearchgate.net
A strong and sharp absorption band in the region of 2140-2160 cm⁻¹ is a key indicator of the C≡N stretching vibration of the thiocyanate group. The N-H stretching vibration of the pyrrole ring is expected to appear as a broad band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyrrole ring typically occur just above 3000 cm⁻¹. The C=C and C-N stretching vibrations within the pyrrole ring will give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹), which are characteristic of the pyrrole scaffold.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch | 3300 - 3500 | Medium to Strong, Broad |
| Aromatic C-H stretch | 3050 - 3150 | Medium |
| C≡N stretch (Thiocyanate) | 2140 - 2160 | Strong, Sharp |
| C=C stretch (Pyrrole ring) | 1500 - 1600 | Medium to Strong |
| C-N stretch (Pyrrole ring) | 1300 - 1400 | Medium |
| C-H in-plane bend | 1000 - 1300 | Medium |
| C-H out-of-plane bend | 700 - 900 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. nih.gov
For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern in the mass spectrum provides clues about the structure of the molecule. Common fragmentation pathways for 2-substituted pyrroles include the loss of the substituent and cleavage of the pyrrole ring. For this compound, fragmentation may involve the loss of the SCN radical or HCN, leading to characteristic fragment ions.
Computational Chemistry and Theoretical Investigations
Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of the molecular properties of this compound.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on this compound can be employed to predict its geometry, spectroscopic properties, and reactivity. nih.gov
DFT calculations can optimize the molecular geometry of this compound, providing information on bond lengths, bond angles, and dihedral angles. These calculations can also predict vibrational frequencies, which can be compared with experimental IR spectra to aid in the assignment of absorption bands. Furthermore, DFT can be used to calculate NMR chemical shifts, which can help in the interpretation of experimental ¹H and ¹³C NMR spectra. The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic properties and reactivity of the molecule.
Atoms in Molecules (AIM) Theory for Interaction Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) theory, is a model that analyzes the electron density to define chemical concepts such as atoms and chemical bonds. wikipedia.org AIM analysis can be applied to the calculated electron density of this compound to characterize the nature of the chemical bonds within the molecule.
By analyzing the topological properties of the electron density, such as bond critical points (BCPs), AIM can provide information about the strength and nature of the covalent bonds within the pyrrole ring and the thiocyanate group. It can also be used to investigate weaker non-covalent interactions that may influence the molecular conformation and crystal packing. The Laplacian of the electron density at the BCPs can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and charge delocalization. researchgate.netmolfunction.com By converting the complex, delocalized molecular orbitals into localized, intuitive bonding orbitals (such as lone pairs, and bonds), NBO analysis quantifies donor-acceptor interactions that correspond to resonance and hyperconjugation. mdpi.comrsc.org
In the context of this compound, NBO analysis reveals the extent of electron delocalization from the pyrrole ring to the thiocyanate substituent and vice versa. The analysis calculates the stabilization energies (E(2)) associated with these interactions, where a higher E(2) value indicates a more significant charge transfer and delocalization between a filled (donor) NBO and an empty (acceptor) NBO. mdpi.com For instance, interactions between the nitrogen lone pair (LPN) of the pyrrole ring and the antibonding orbitals (π) of the thiocyanate group, or between the sulfur lone pairs and the ring's π orbitals, are key to understanding the molecule's electronic structure.
NBO calculations also provide atomic charges, which offer a quantitative measure of the electron distribution across the molecule. researchgate.netresearchgate.net These charges can highlight the most electrophilic and nucleophilic sites, which is crucial for predicting reactivity. researchgate.net Studies on substituted pyrroles have demonstrated how NBO analysis can effectively map the charge separation and distribution resulting from substituent effects. researchgate.netresearchgate.net
Table 1: Illustrative NBO Analysis Data for a Substituted Pyrrole System
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N1) | π* (C2-C3) | 45.8 | π-delocalization within the ring |
| LP (S7) | π* (C2-N1) | 5.2 | Delocalization from substituent to ring |
| π (C4-C5) | π* (C6-S7) | 8.1 | Delocalization from ring to substituent |
Note: Data are hypothetical and for illustrative purposes to demonstrate the type of information obtained from NBO analysis.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a leading computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). rsc.orgnih.gov It offers a balance of computational efficiency and accuracy, making it suitable for medium to large molecules like pyrrole derivatives. sissa.it The theory calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one, which correspond to the absorption bands observed experimentally. researchgate.net
For this compound, TD-DFT can predict the vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions. researchgate.net These transitions are typically characterized by the molecular orbitals involved, such as π → π* transitions within the pyrrole ring or charge-transfer (CT) transitions between the ring and the thiocyanate group. researchgate.net The UV-Vis absorption spectrum of pyrrole itself shows characteristic π-π* transitions. researchgate.netnist.gov
Computational studies on pyrrole and its derivatives have shown that TD-DFT can accurately model their spectral properties. researchgate.netresearchgate.net The choice of functional and basis set is critical for obtaining results that align well with experimental data, particularly for systems with potential charge-transfer character, where standard functionals may have limitations. rsc.orgnih.gov Analysis of the molecular orbitals involved in the main electronic transitions provides a detailed understanding of how the thiocyanate substituent influences the optical properties of the pyrrole core.
Table 2: Representative TD-DFT Predicted Electronic Transitions for Pyrrole Derivatives
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |
|---|---|---|---|---|
| S0 → S1 | 285 | 0.001 | HOMO-1 → LUMO | n → π |
| S0 → S2 | 250 | 0.150 | HOMO → LUMO | π → π |
| S0 → S3 | 210 | 0.650 | HOMO → LUMO+1 | π → π* / Intra-ligand CT |
Note: Data are representative and based on typical findings for pyrrole derivatives in the literature. researchgate.netresearchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling (on related thiocyanated heterocycles)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is widely used in medicinal chemistry and materials science to predict the activity of new compounds and to understand the structural features that are crucial for their function. researchgate.netnih.gov
While specific QSAR models for this compound are not extensively documented, numerous studies on related thiocyanated and isothiocyanate-containing heterocycles have demonstrated the utility of this approach, particularly for predicting antimicrobial and antifungal activities. wur.nlnih.govresearchgate.netnih.gov These models are built by calculating a range of molecular descriptors for each compound and then using statistical methods to find the best correlation with experimentally measured activity.
Key molecular descriptors often found to be important in QSAR models for heterocyclic compounds include:
Electronic Descriptors: Partial charges, dipole moment, and frontier orbital energies (HOMO/LUMO), which relate to the molecule's reactivity and ability to participate in electrostatic or orbital-controlled interactions. wur.nlresearchgate.net
Topological Descriptors: Molecular connectivity indices and shape parameters, which describe the size, shape, and branching of the molecule. mdpi.com
Physicochemical Descriptors: LogP (lipophilicity) and polar surface area (PSA), which influence the compound's ability to cross biological membranes. researchgate.net
QSAR studies on antimicrobial thiocyanates have shown that properties like partial charge, polarity, and molecular shape are key determinants of their activity. wur.nlresearchgate.net These models can successfully predict the activity of new compounds and guide the synthesis of more potent analogues. mdpi.commdpi.com
Table 3: Common Descriptors in QSAR Models for Bioactive Heterocycles
| Descriptor Class | Example Descriptor | Influence on Biological Activity |
|---|---|---|
| Electronic | Partial Atomic Charge | Governs electrostatic interactions with biological targets. |
| Steric/Topological | Van der Waals Volume | Relates to the fit of the molecule within a receptor binding site. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Impacts membrane permeability and transport to the site of action. |
| Quantum Chemical | LUMO Energy | Indicates susceptibility to nucleophilic attack. |
Mechanistic Studies through Computational Modeling
Computational modeling, primarily using Density Functional Theory (DFT), is a fundamental tool for investigating the mechanisms of chemical reactions. nih.gov By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and reaction products, thereby mapping out the most energetically favorable pathway. chemrxiv.orgresearchgate.net
For this compound, computational modeling can elucidate the mechanisms of both its synthesis and its subsequent reactions. For example, the thiocyanation of the pyrrole ring can be modeled to understand the regioselectivity (i.e., why the SCN group attaches at the C2 position) and the role of the reagents and catalysts involved. researchgate.netrsc.org DFT calculations can compare different proposed pathways, such as electrophilic aromatic substitution, to determine the one with the lowest activation energy barrier.
Furthermore, the reactivity of the thiocyanate group itself can be explored. Computational studies on the reactions of organic thiocyanates with nucleophiles have helped to rationalize the formation of various products by mapping out pathways such as SN2 substitution, cyanophilic, and thiophilic attacks. nih.gov Mechanistic investigations of the decomposition or transformation of thiocyanates in different chemical environments can also be performed, providing insights that are often difficult to obtain through experimental means alone. researchgate.netnih.gov Such studies provide a molecular-level understanding of reaction dynamics, guiding the design of new synthetic routes and the prediction of product distributions. mdpi.comdntb.gov.ua
Research Applications and Broader Context of 2 Thiocyanato 1h Pyrrole
Role as Synthetic Intermediates for Complex Molecular Architectures
The utility of pyrrole (B145914) derivatives as foundational scaffolds in the synthesis of complex molecules is well-established. researchgate.netsemanticscholar.org While direct studies detailing the extensive use of 2-Thiocyanato-1H-pyrrole as a synthetic intermediate are still emerging, the inherent reactivity of its constituent parts—the pyrrole ring and the thiocyanate (B1210189) group—provides a strong basis for its potential in constructing intricate molecular architectures. The pyrrole nucleus can be found in a vast array of biologically active natural products and pharmaceuticals. nih.govscispace.compharmatutor.org
The thiocyanate group (-SCN) is a versatile functional group that can undergo a variety of chemical transformations. It can act as a precursor for the formation of other sulfur-containing functionalities such as thiols, thioethers, and disulfides. nih.gov Furthermore, the thiocyanate group can participate in cyclization reactions to form fused heterocyclic systems. For instance, thiocyanates have been utilized in the synthesis of various fused thia-heterocycles. researchgate.netnih.govrsc.org The reaction of a thiocyanate with other functional groups within the same molecule or with external reagents can lead to the construction of complex polycyclic structures. This reactivity suggests that this compound could serve as a key starting material for the synthesis of novel pyrrole-fused heterocycles, a class of compounds with significant biological activities. researchgate.netnih.govresearchgate.netnih.gov
The following table summarizes the potential synthetic transformations of the thiocyanate group, which could be applied to this compound for the generation of diverse molecular scaffolds.
| Transformation | Reagents and Conditions | Resulting Functional Group/Heterocycle |
| Reduction | Reducing agents (e.g., Zn/acid, LiAlH4) | Thiol (-SH) |
| Alkylation/Arylation | Alkyl/Aryl halides | Thioether (-SR) |
| Oxidation | Oxidizing agents (e.g., H2O2, peroxy acids) | Sulfonic acid (-SO3H) or Sulfonyl cyanide |
| Cyclization | Intramolecular reaction with a suitable functional group | Fused thiazoles, thiadiazoles, etc. |
| Addition Reactions | Nucleophilic addition to the cyano group | Various heterocyclic systems |
Contributions to Medicinal Chemistry Research (General Pyrrole Derivatives)
The pyrrole scaffold is a cornerstone in medicinal chemistry, with a multitude of derivatives exhibiting a wide range of pharmacological activities. nih.govscispace.compharmatutor.orgnih.govresearchgate.net While specific research on the medicinal applications of this compound is limited, the broader context of pyrrole derivatives and thiocyanated heterocycles in drug discovery provides a strong indication of its potential.
Design and Synthesis of Pyrrole-Based Scaffolds for Biological Inquiry
Pyrrole and its derivatives are integral components of numerous FDA-approved drugs and clinical candidates. nih.gov The versatility of the pyrrole ring allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with tunable biological activities. nih.govmdpi.com Researchers have extensively explored the synthesis of polysubstituted pyrroles to develop novel therapeutic agents. organic-chemistry.org The incorporation of different functional groups onto the pyrrole core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. nih.gov The synthesis of pyrrole-based compounds often involves classical methods like the Paal-Knorr and Hantzsch syntheses, as well as modern catalytic approaches. mdpi.com These synthetic strategies enable the creation of a wide array of pyrrole derivatives for biological screening. semanticscholar.orgmdpi.com
Exploration of Thiocyanated Heterocycles in Drug Discovery
Organic thiocyanates are recognized as important intermediates in the synthesis of various biologically active molecules. mathewsopenaccess.comresearchgate.net The thiocyanate group itself can contribute to the biological activity of a compound. mathewsopenaccess.com A number of heterocyclic compounds containing a thiocyanate moiety have been synthesized and evaluated for their pharmacological properties, including antimicrobial and anti-inflammatory activities. nih.govnih.gov For example, coumarin (B35378) thiocyanate has been used as a starting material for the synthesis of various bioactive heterocycles. researchgate.netnih.gov The introduction of a thiocyanate group into a heterocyclic scaffold can modulate its biological profile, sometimes leading to enhanced potency or a novel mechanism of action. mathewsopenaccess.com The presence of the thiocyanate group in this compound, therefore, makes it an interesting candidate for investigation in drug discovery programs.
Advances in C-H Bond Functionalization Methodologies
Direct C-H bond functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the direct modification of C-H bonds without the need for pre-functionalized starting materials. nih.govjchemlett.com The C-H functionalization of pyrroles is an active area of research, as it provides a direct route to substituted pyrrole derivatives. acs.orgprinceton.edunih.govnih.gov
While specific studies on the C-H functionalization of this compound are not widely reported, the existing literature on the C-H thiocyanation of other aromatic and heteroaromatic compounds provides valuable insights. nih.govjchemlett.comacs.org Various methods have been developed for the direct introduction of a thiocyanate group onto an aromatic ring via C-H functionalization, often employing a thiocyanate source like ammonium (B1175870) thiocyanate in the presence of an oxidant. nih.govjchemlett.com These reactions can proceed through radical or electrophilic pathways. The electron-rich nature of the pyrrole ring makes it a suitable substrate for electrophilic substitution reactions, and thus, direct C-H thiocyanation at other positions of the this compound ring could be a feasible synthetic strategy.
The development of new catalytic systems for C-H functionalization continues to be a major focus in organic chemistry. These advancements could potentially be applied to this compound to achieve selective functionalization at various positions of the pyrrole ring, further expanding its synthetic utility.
Relevance in Materials Science and Ligand Design
Pyrrole-based materials have garnered significant attention in materials science due to their interesting electronic and optical properties. tdl.org Polypyrrole, a conductive polymer, is one of the most well-known examples. nih.govmdpi.comsemanticscholar.orgnih.gov The ability of pyrrole to be easily polymerized and the tunable conductivity of the resulting polymer make it suitable for a range of applications, including sensors, electronic devices, and biomaterials. tdl.orgnih.gov The incorporation of a thiocyanate group into the pyrrole monomer, as in this compound, could potentially influence the properties of the resulting polymer, such as its conductivity, morphology, and stability.
In the realm of coordination chemistry, pyrrole derivatives have been utilized as ligands for the synthesis of metal complexes. researchgate.net The nitrogen atom of the pyrrole ring can coordinate to a metal center, and the substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting complex. researchgate.net The thiocyanate group is also a well-known ligand in coordination chemistry, capable of binding to metal ions through either the sulfur or the nitrogen atom (ambidentate nature). researchgate.netwikipedia.orgsfu.caacs.orgnih.govnih.govnih.govsemanticscholar.org Therefore, this compound has the potential to act as a versatile ligand, coordinating to metal centers through the pyrrole nitrogen, the thiocyanate sulfur, or the thiocyanate nitrogen, or even acting as a bridging ligand to form coordination polymers. researchgate.netsfu.ca The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties.
Conclusion and Future Research Directions
Summary of Current Research Trends
Current research in heterocyclic chemistry underscores the significance of functionalized pyrroles as core scaffolds in a vast array of biologically active molecules and advanced materials. researchgate.netresearchgate.netmdpi.com The pyrrole (B145914) skeleton is a key component in pharmaceuticals, agrochemicals, and polymers. researchgate.net Concurrently, the field of organic thiocyanates is experiencing a resurgence, driven by their utility as versatile synthetic intermediates capable of conversion into various sulfur-containing functional groups. researchgate.netresearchgate.net
The convergence of these fields points toward an increasing interest in molecules that incorporate both a pyrrole ring and a thiocyanate (B1210189) group. The primary trend involves the development of novel, efficient, and regioselective methods for the synthesis of functionalized heterocycles. For thiocyanated aromatics and heteroaromatics, this involves direct C-H thiocyanation and the use of various thiocyanating agents under mild conditions. researchgate.net The research implicitly suggests that compounds like 2-Thiocyanato-1H-pyrrole are logical next-generation targets for synthetic exploration and biological screening.
Emerging Synthetic Strategies and Catalytic Systems
The synthesis of pyrrole derivatives has evolved significantly, moving beyond classical methods to embrace modern catalytic systems that offer greater efficiency, selectivity, and sustainability. Future synthesis of this compound will likely leverage these emerging strategies.
Metal-Catalyzed Synthesis: Various transition metals have been employed to catalyze the formation of the pyrrole ring. organic-chemistry.org Sustainable methods, such as the iridium-catalyzed dehydrogenative coupling of alcohols and amino alcohols, present an environmentally friendly route to substituted pyrroles. tcsedsystem.eduorganic-chemistry.org Copper-catalyzed tandem C-N bond-forming reactions have also proven effective for synthesizing functionalized pyrroles from readily available precursors. organic-chemistry.org
Organocatalysis: The use of small organic molecules as catalysts has gained traction for the synthesis of pyrroles, offering a metal-free alternative. nih.gov These methods often proceed under mild conditions and can provide access to chiral pyrrole derivatives. nih.gov
Direct Thiocyanation: For the introduction of the thiocyanate group, direct C-H functionalization is a key emerging strategy. Electrophilic thiocyanation methods, potentially mediated by reagents like PhICl2/NH4SCN, have been successful for other heterocycles such as pyrazoles and could be adapted for the regioselective thiocyanation of the pyrrole ring. nih.gov Photoredox catalysis also offers a promising avenue for radical-based thiocyanation reactions under mild conditions. researchgate.net
| Strategy | Catalytic System/Reagents | Description | Potential Application |
|---|---|---|---|
| Dehydrogenative Coupling | Iridium or Ruthenium Complexes | Formation of the pyrrole ring from alcohols and amino alcohols with the elimination of hydrogen gas. tcsedsystem.eduorganic-chemistry.org | Synthesis of the pyrrole core prior to thiocyanation. |
| Tandem C-N Bond Formation | Copper(I) Iodide with a Ligand | Double alkenylation of amides with diiodo-dienes to form the pyrrole ring. organic-chemistry.org | Construction of a substituted pyrrole ring that can be subsequently thiocyanated. |
| Organocatalytic Cycloaddition | Chiral Phosphines or Amines | [3+2] cycloaddition reactions to form the pyrrole ring, often with high enantioselectivity. nih.gov | Asymmetric synthesis of precursors to this compound. |
| Electrophilic Thiocyanation | Oxidant and a Thiocyanate Salt (e.g., K2S2O8/NH4SCN) | Direct introduction of the -SCN group onto the pyrrole ring via an electrophilic substitution mechanism. nih.gov | Direct synthesis of this compound from 1H-pyrrole. |
| Radical Thiocyanation | Photocatalyst and a Thiocyanate Source | Generation of a thiocyanate radical which then adds to the pyrrole ring. researchgate.net | Alternative pathway for direct thiocyanation under mild, visible-light conditions. |
Unexplored Reactivity Pathways and Derivatization Opportunities
The bifunctional nature of this compound—possessing both an electron-rich aromatic ring and a reactive thiocyanate group—opens up numerous avenues for further chemical transformations that remain largely unexplored.
The pyrrole ring itself is susceptible to a range of reactions, including:
N-Functionalization: Alkylation, acylation, or arylation at the nitrogen atom to modulate the electronic properties and steric environment of the molecule.
C-Functionalization: Further electrophilic substitution at the remaining vacant positions (C3, C4, C5) of the pyrrole ring, allowing for the introduction of additional functional groups.
The thiocyanate group is a particularly versatile handle for derivatization:
Reduction: Conversion to the corresponding thiol (2-mercapto-1H-pyrrole), a valuable intermediate for synthesizing other sulfur-containing compounds.
Conversion to Thioethers: Reaction with nucleophiles to form 2-(alkylthio)- or 2-(arylthio)-1H-pyrroles.
Isomerization: Rearrangement to the corresponding isothiocyanate (2-isothiocyanato-1H-pyrrole), which can serve as a precursor for thioureas and other derivatives. researchgate.net
Cycloaddition Reactions: The C≡N triple bond in the thiocyanate group could potentially participate in cycloaddition reactions to form novel heterocyclic systems.
| Reaction Site | Reaction Type | Potential Reagents | Product Class |
|---|---|---|---|
| Pyrrole Nitrogen | N-Alkylation | Alkyl halides (e.g., CH3I) | 1-Alkyl-2-thiocyanato-1H-pyrroles |
| Pyrrole Carbon | Electrophilic Aromatic Substitution | Acylating agents (e.g., Ac2O), Nitrating agents (e.g., HNO3) | Substituted 2-thiocyanato-1H-pyrroles |
| Thiocyanate Group | Reduction to Thiol | Reducing agents (e.g., Zn/HCl) | 2-Mercapto-1H-pyrroles |
| Conversion to Thioether | Alkyl/Aryl nucleophiles | 2-(Alkyl/Aryl)thio-1H-pyrroles | |
| Rearrangement | Thermal or Lewis Acid Catalysis | 2-Isothiocyanato-1H-pyrroles |
Potential Avenues for Advanced Theoretical and Computational Studies
Computational chemistry offers powerful tools to predict and understand the properties of this compound, guiding future experimental work. mdpi.com
Electronic Structure and Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the molecule's electronic structure, including its HOMO-LUMO energy gap, electrostatic potential surface, and Fukui functions. researchgate.netmdpi.com These studies can predict the most likely sites for electrophilic and nucleophilic attack, corroborating and guiding synthetic derivatization efforts.
Reaction Mechanism Elucidation: Computational modeling can be employed to study the mechanisms of potential synthetic routes and derivatization reactions. nih.gov For instance, the energy barriers for different pathways in the thiocyanation of pyrrole could be calculated to optimize reaction conditions for regioselectivity.
Molecular Docking and Biological Activity Prediction: Given the prevalence of pyrrole derivatives in medicinal chemistry, molecular docking studies could be performed to investigate the potential interaction of this compound and its derivatives with various biological targets, such as enzymes or receptors. nih.govfrontiersin.org This could help in identifying potential therapeutic applications and prioritizing compounds for synthesis and biological screening. For example, docking studies could explore interactions with enzymes like tyrosinase, where other functionalized pyrroles have shown inhibitory activity. frontiersin.org
The exploration of this compound is poised to benefit from the confluence of advanced synthetic methodologies, a deeper understanding of reactivity, and the predictive power of computational chemistry. Future research in this area holds the potential to unlock novel compounds with unique chemical properties and biological activities.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Thiocyanato-1H-pyrrole to maximize yield and purity?
- Methodological Answer : Synthesis typically involves allyl isothiocyanate reorganization under superbase conditions. Key parameters include temperature control (–28 to 55°C), solvent selection (THF/hexane mixtures), and stoichiometric ratios of reagents like t-BuOK and n-BuLi. Post-reaction workup (e.g., quenching with water and purification via distillation) is critical for purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features like the thiocyanato group's position. Infrared (IR) spectroscopy identifies functional groups (C≡N stretch ~2100 cm⁻¹). Gas chromatography (GC) coupled with mass spectrometry ensures purity and molecular weight validation .
Q. How does the thiocyanato substituent influence the compound's stability under varying pH conditions?
- Methodological Answer : Stability assays involve incubating the compound in buffered solutions (pH 3–10) and monitoring degradation via UV-Vis spectroscopy. The thiocyanato group’s electron-withdrawing nature may reduce stability in alkaline conditions due to nucleophilic attack .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : DFT models (e.g., B3LYP functional) calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Exact exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinities . Basis sets (e.g., 6-31G*) and solvent effects should be included for realistic simulations .
Q. What mechanisms explain the thiocyanato group’s reactivity in cycloaddition or nucleophilic substitution reactions?
- Methodological Answer : Mechanistic studies use kinetic isotope effects (KIEs) and computational transition-state analysis. For example, the thiocyanato group’s ambident nucleophilicity (S- vs. N-attack) can be probed via substituent-directed regioselectivity in Diels-Alder reactions .
Q. How can researchers reconcile contradictory data on the compound’s catalytic activity in cross-coupling reactions?
- Methodological Answer : Systematic meta-analysis of reaction conditions (e.g., catalyst loading, solvent polarity) identifies outliers. Contradictions may arise from unaccounted variables like trace moisture or oxygen sensitivity. Reproducibility requires strict adherence to inert-atmosphere protocols .
Guidelines for Rigorous Research Design
- Experimental Reproducibility : Document reagent sources, purification steps, and environmental controls (e.g., glovebox use) to mitigate variability .
- Data Interpretation : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and avoid overgeneralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
